METHYL 2-({[3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Description
Methyl 2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate is a complex organic compound that features a piperazine ring substituted with a methyl group and a 4-methylphenyl group
Properties
IUPAC Name |
methyl 2-[[3-methyl-4-(4-methylphenyl)piperazine-1-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-8-10-17(11-9-15)24-13-12-23(14-16(24)2)21(26)22-19-7-5-4-6-18(19)20(25)27-3/h4-11,16H,12-14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJIYKCCQVMNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Methyl and 4-Methylphenyl Groups: The piperazine ring is then substituted with a methyl group and a 4-methylphenyl group using appropriate alkylating agents.
Coupling with Benzoic Acid Derivative: The substituted piperazine is then coupled with a benzoic acid derivative, such as methyl 2-aminobenzoate, using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the benzoate ester.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of METHYL 2-({[3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to inhibition or activation of specific pathways. For example, it may target neurotransmitter receptors in the brain, modulating their activity and affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino}benzoate: Similar in structure but with different substituents on the piperazine ring.
4-Methylphenyl benzoate: Shares the benzoate and 4-methylphenyl groups but lacks the piperazine ring.
Uniqueness
Methyl 2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate is unique due to the presence of both the piperazine ring and the benzoate ester, which confer specific chemical and biological properties not found in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
